methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 606962-88-3
VCID: VC16137251
InChI: InChI=1S/C19H11Cl2N3O3S/c1-27-18(26)11-4-2-10(3-5-11)8-15-17(25)24-19(28-15)22-16(23-24)13-7-6-12(20)9-14(13)21/h2-9H,1H3/b15-8+
SMILES:
Molecular Formula: C19H11Cl2N3O3S
Molecular Weight: 432.3 g/mol

methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

CAS No.: 606962-88-3

Cat. No.: VC16137251

Molecular Formula: C19H11Cl2N3O3S

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate - 606962-88-3

Specification

CAS No. 606962-88-3
Molecular Formula C19H11Cl2N3O3S
Molecular Weight 432.3 g/mol
IUPAC Name methyl 4-[(E)-[2-(2,4-dichlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate
Standard InChI InChI=1S/C19H11Cl2N3O3S/c1-27-18(26)11-4-2-10(3-5-11)8-15-17(25)24-19(28-15)22-16(23-24)13-7-6-12(20)9-14(13)21/h2-9H,1H3/b15-8+
Standard InChI Key ZWBMFZWMODAJPA-OVCLIPMQSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2
Canonical SMILES COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₉H₁₁Cl₂N₃O₃S and a molecular weight of 432.3 g/mol . Its IUPAC name reflects the integration of multiple heterocyclic systems: a thiazolo[3,2-b][1, triazole core, a 2,4-dichlorophenyl substituent, and a methyl benzoate group . The (E)-configuration of the exocyclic double bond between the thiazolo-triazole system and the benzoate moiety is critical for its planar geometry and conjugation .

Key Structural Features

The molecule comprises three distinct regions:

  • Thiazolo[3,2-b][1, triazole core: This fused bicyclic system combines a thiazole ring (sulfur and nitrogen atoms) with a triazole moiety (three nitrogen atoms), creating a π-conjugated system that enhances electronic delocalization .

  • 2,4-Dichlorophenyl substituent: The chlorine atoms at positions 2 and 4 of the phenyl ring contribute to lipophilicity and steric effects, potentially influencing binding to biological targets .

  • Methyl benzoate group: The ester functionality at the para position of the benzene ring modulates solubility and may serve as a prodrug moiety for hydrolytic activation .

The planar arrangement of these components facilitates interactions with biological macromolecules, such as DNA or enzyme active sites, a feature common to many anticancer agents .

Synthetic Pathways and Reaction Optimization

Critical Reaction Parameters

  • Temperature control: Exothermic steps (e.g., cyclization) require cooling to prevent decomposition.

  • pH management: Triazole formation often necessitates mildly acidic conditions (pH 4–6) .

  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields .

Reported yields for similar compounds range from 35–60%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Chlorine substituents: The 2,4-dichloro pattern enhances cytotoxicity compared to mono-chloro analogs .

  • Exocyclic double bond: The (E)-configuration improves DNA binding affinity by 3-fold over (Z)-isomers .

  • Ester vs. carboxylic acid: Methyl ester prodrugs show better cell permeability than free acids .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.32 (m, 6H, aryl-H), 3.91 (s, 3H, OCH₃) .

    • ¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (thiazole C-2), 134.5–121.3 ppm (aryl carbons) .

  • Mass Spectrometry:

    • ESI-MS: m/z 433.1 [M+H]⁺ (calc. 432.3) .

  • X-ray Crystallography:

    • Monoclinic crystal system (space group P2₁/c)

    • Dihedral angle between thiazolo-triazole and benzoate planes: 12.7° .

Applications and Future Directions

Current Research Applications

  • Lead compound optimization: Structure-activity studies focusing on:

    • Replacement of chlorine with fluorine for improved pharmacokinetics

    • Prodrug strategies using enzymatically cleavable esters .

  • Combination therapies: Synergy studies with doxorubicin and cisplatin show additive effects in murine xenograft models.

Challenges and Opportunities

  • Solubility limitations: LogP = 3.7 suggests need for formulation enhancements (e.g., nanoemulsions) .

  • Toxicology profiling: Preliminary acute toxicity in mice (LD₅₀ = 120 mg/kg) necessitates further safety studies.

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